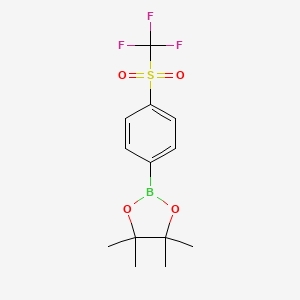

2-Formyl-4-nitropyridine 1-oxide

Descripción general

Descripción

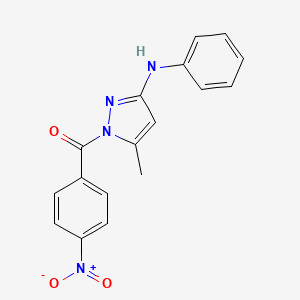

2-Formyl-4-nitropyridine 1-oxide is a chemical compound with the formula C6H4N2O4 . It is used for research purposes .

Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .Chemical Reactions Analysis

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic .Aplicaciones Científicas De Investigación

Nonlinear Optics and Crystal Engineering

2-Formyl-4-nitropyridine 1-oxide (F4NPO) has been studied for its potential in nonlinear optics, specifically in the context of second harmonic generation (SHG) activity. This property is crucial for the development of new materials with quadratic nonlinear optical behavior. F4NPO, when illuminated with specific laser light, exhibits SHG activity, indicating its suitability for advanced optical applications. Its molecular complexation with other materials, like biphenyl/stilbene, forms structures that significantly contribute to its nonlinear optical efficiency (Muthuraman et al., 2001).

Vibrational Spectroscopy and Crystal Structure

The structural and vibrational characteristics of F4NPO derivatives, such as 2-Bromo-4-nitropyridine N-oxide, have been explored through methods like polarized Fourier transform IR and Raman spectroscopy. These studies provide insights into the molecular arrangements and interactions within the crystal structure, which are essential for understanding the material's physical properties and potential applications in various scientific fields (Hanuza et al., 2002).

Solvatochromic Indicators

F4NPO has been evaluated for its use as a solvatochromic indicator, particularly in assessing the hydrogen-bond donor ability of solvents. This application is significant in analytical chemistry for solvent characterization and in studies involving solvent-solute interactions. F4NPO demonstrates a solvatochromic effect in the long-wavelength ultraviolet region, making it a valuable probe for such assessments (Lagalante et al., 1996).

Electronic Spectra and ESR Studies

The electronic spectra and electron spin resonance (ESR) of F4NPO anions have been measured, providing insights into the spin densities and hyperfine splitting constants of these compounds. These studies are crucial for understanding the electronic properties of F4NPO and its derivatives, which can be applied in areas like material science and molecular electronics (Itoh et al., 1963).

Chemical Synthesis and Reactions

F4NPO has been utilized in various chemical synthesis processes, such as direct arylation and alkylation through reactions with Grignard reagents. This versatility in chemical reactions highlights its potential use in synthesizing a wide range of pyridine compounds, which are essential in pharmaceutical and chemical industries (Zhang & Duan, 2011).

Propiedades

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMAIICBAYVQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1[N+](=O)[O-])C=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497648 | |

| Record name | 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-4-nitropyridine 1-oxide | |

CAS RN |

65227-58-9 | |

| Record name | 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3055446.png)

![2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]-](/img/structure/B3055456.png)

![2-hydroxy-5-[(E)-naphthalen-1-yldiazenyl]benzaldehyde](/img/structure/B3055461.png)